

A Technical Guide to 1-Pyrenamine-d9 for Analytical Applications

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Compound of Interest

Compound Name: 1-Pyrenamin-d9

Cat. No.: B12403717

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This technical guide provides an in-depth overview of 1-Pyrenamine-d9, a deuterated stable isotope-labeled internal standard, for researchers, scientists, and drug development professionals. It details the compound's properties, commercial availability, and its application in quantitative analytical methods, particularly isotope dilution mass spectrometry.

Introduction

1-Pyrenamine-d9 is the deuterated analog of 1-pyrenamine, a polycyclic aromatic amine (PAA). Due to its nine deuterium atoms, it serves as an ideal internal standard for the quantification of 1-pyrenamine and related compounds in various matrices. Its use in isotope dilution mass spectrometry (IDMS) allows for the accurate correction of analyte losses during sample preparation and instrumental analysis, leading to highly precise and reliable results.

Commercial Suppliers and Product Specifications

Several chemical suppliers offer 1-Pyrenamine-d9 for research purposes. The table below summarizes the product specifications from prominent vendors.

Supplier	Product Code	CAS Number	Chemical Purity	Isotopic Enrichment
LGC Standards	TRC-A629287	128008-86-6	Not specified	Not specified
LGC Standards	CDN-D-7775	128008-86-6	min 98%	98 atom % D
Toronto Research Chemicals (TRC)	A629287	128008-86-6	Not specified	Not specified
CymitQuimica	TR-A629287	128008-86-6	Not specified	Not specified

Note: "Not specified" indicates that the information is not readily available on the supplier's public-facing documentation and may require direct inquiry or a Certificate of Analysis.

Physicochemical Properties

A summary of the key physicochemical properties of 1-Pyrenamine-d9 is presented in the table below.

Property	Value	Reference
Molecular Formula	C ₁₆ D ₉ H ₂ N	[1]
Molecular Weight	226.32 g/mol	[1]
Appearance	Light yellow to green solid	
Melting Point	115-117 °C	

Experimental Protocol: Quantification of 1-Pyrenamine in Environmental Samples using Isotope Dilution GC-MS

This section outlines a representative experimental protocol for the determination of 1-pyrenamine in a solid environmental matrix (e.g., soil, sediment) using 1-Pyrenamine-d9 as an internal standard with gas chromatography-mass spectrometry (GC-MS). This method is based

on the principles of isotope dilution analysis commonly applied to polycyclic aromatic compounds.^{[2][3]}

4.1. Materials and Reagents

- 1-Pyrenamine analytical standard
- 1-Pyrenamine-d9 internal standard solution (certified concentration)
- Solvents: Dichloromethane (DCM), Hexane, Acetone (all high purity, pesticide residue grade or equivalent)
- Anhydrous sodium sulfate
- Solid Phase Extraction (SPE) cartridges (e.g., silica gel, Florisil)
- Sample vials, glassware, and other standard laboratory equipment

4.2. Sample Preparation and Extraction

- Sample Homogenization: Homogenize the solid sample to ensure uniformity.
- Spiking with Internal Standard: Weigh a known amount of the homogenized sample (e.g., 5-10 g) into an extraction thimble or vessel. Accurately spike the sample with a known amount of the 1-Pyrenamine-d9 internal standard solution. The amount of internal standard added should be comparable to the expected concentration of the native analyte.
- Extraction: Extract the sample using an appropriate technique such as Soxhlet extraction or Accelerated Solvent Extraction (ASE) with a suitable solvent system (e.g., DCM:Hexane 1:1 v/v).
- Drying and Concentration: Dry the extract by passing it through anhydrous sodium sulfate. Concentrate the extract to a small volume (e.g., 1-2 mL) using a rotary evaporator or a gentle stream of nitrogen.

4.3. Extract Cleanup

- Solid Phase Extraction (SPE): Condition an SPE cartridge with the appropriate solvent. Load the concentrated extract onto the cartridge.
- Elution: Elute the analytes of interest using a suitable solvent or solvent mixture. The choice of solvent will depend on the sorbent material of the SPE cartridge.
- Final Concentration: Concentrate the purified eluate to a final volume (e.g., 1 mL) under a gentle stream of nitrogen.

4.4. GC-MS Analysis

- Instrument Setup:
 - Gas Chromatograph: Equipped with a capillary column suitable for the analysis of polycyclic aromatic compounds (e.g., DB-5ms, HP-5ms).
 - Injector: Split/splitless injector, operated in splitless mode.
 - Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) or full scan mode.
- Instrument Conditions (Example):
 - Injector Temperature: 280 °C
 - Oven Temperature Program: 60 °C (hold for 2 min), ramp to 300 °C at 10 °C/min, hold for 10 min.
 - Carrier Gas: Helium at a constant flow rate.
 - MS Transfer Line Temperature: 290 °C
 - Ion Source Temperature: 230 °C
- Data Acquisition: In SIM mode, monitor at least two characteristic ions for both 1-pyrenamine and 1-Pyrenamine-d9.

4.5. Quantification

The concentration of 1-pyrenamine in the sample is calculated using the following isotope dilution equation:

$$\text{Concentration (Analyte)} = (\text{Area (Analyte)} / \text{Area (IS)}) * (\text{Concentration (IS)} / \text{Weight (Sample)}) * \text{Response Factor (RF)}$$

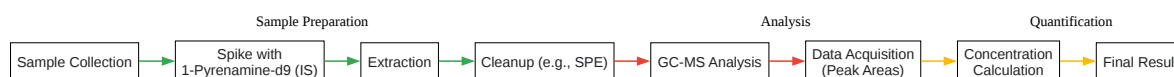
Where:

- Area (Analyte) is the peak area of the target analyte.
- Area (IS) is the peak area of the internal standard (1-Pyrenamine-d9).
- Concentration (IS) is the concentration of the internal standard spiked into the sample.
- Weight (Sample) is the weight of the sample analyzed.
- Response Factor (RF) is determined from the analysis of a calibration standard containing known concentrations of both the analyte and the internal standard.

Visualizations

5.1. Isotope Dilution Mass Spectrometry Workflow

The following diagram illustrates the general workflow for quantitative analysis using isotope dilution mass spectrometry.



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Caption: Workflow for Isotope Dilution Mass Spectrometry.

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References

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